molecular formula C13H20O4 B14663439 2,6-Octadienoic acid, 8-(acetyloxy)-2,6-dimethyl-, methyl ester, (E,E)- CAS No. 40772-82-5

2,6-Octadienoic acid, 8-(acetyloxy)-2,6-dimethyl-, methyl ester, (E,E)-

Cat. No.: B14663439
CAS No.: 40772-82-5
M. Wt: 240.29 g/mol
InChI Key: RCOJCGOBAXLPAA-UHFFFAOYSA-N
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Description

2,6-Octadienoic acid, 8-(acetyloxy)-2,6-dimethyl-, methyl ester, (E,E)- is a chemical compound with the molecular formula C13H20O4. It is a derivative of geranic acid, which is a naturally occurring monoterpenoid. This compound is known for its distinct structural features, including the presence of two double bonds in the E,E-configuration and an acetyloxy group at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Octadienoic acid, 8-(acetyloxy)-2,6-dimethyl-, methyl ester, (E,E)- typically involves the esterification of geranic acid with methanol in the presence of an acid catalyst. The acetyloxy group can be introduced through acetylation using acetic anhydride and a base such as pyridine. The reaction conditions generally include:

    Temperature: 25-50°C

    Catalyst: Acid catalyst for esterification, base catalyst for acetylation

    Solvent: Methanol for esterification, dichloromethane for acetylation

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,6-Octadienoic acid, 8-(acetyloxy)-2,6-dimethyl-, methyl ester, (E,E)- undergoes various chemical reactions, including:

    Oxidation: The double bonds can be oxidized using reagents like potassium permanganate or ozone.

    Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride.

    Substitution: The acetyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of diols or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or ethers.

Scientific Research Applications

2,6-Octadienoic acid, 8-(acetyloxy)-2,6-dimethyl-, methyl ester, (E,E)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its bioactive properties.

    Industry: Used in the production of fragrances and flavors due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 2,6-Octadienoic acid, 8-(acetyloxy)-2,6-dimethyl-, methyl ester, (E,E)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its antimicrobial activity may result from disrupting microbial cell membranes or inhibiting essential enzymes.

Comparison with Similar Compounds

Similar Compounds

  • Geranic acid methyl ester
  • Neric acid methyl ester
  • Methyl geranate

Uniqueness

2,6-Octadienoic acid, 8-(acetyloxy)-2,6-dimethyl-, methyl ester, (E,E)- is unique due to the presence of the acetyloxy group, which imparts distinct chemical and biological properties

Properties

CAS No.

40772-82-5

Molecular Formula

C13H20O4

Molecular Weight

240.29 g/mol

IUPAC Name

methyl 8-acetyloxy-2,6-dimethylocta-2,6-dienoate

InChI

InChI=1S/C13H20O4/c1-10(8-9-17-12(3)14)6-5-7-11(2)13(15)16-4/h7-8H,5-6,9H2,1-4H3

InChI Key

RCOJCGOBAXLPAA-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC(=O)C)CCC=C(C)C(=O)OC

Origin of Product

United States

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